molecular formula C23H46O2 B1601543 Ethyl henicosanoate CAS No. 28898-67-1

Ethyl henicosanoate

Cat. No.: B1601543
CAS No.: 28898-67-1
M. Wt: 354.6 g/mol
InChI Key: BKTDTEKUOZFAMW-UHFFFAOYSA-N
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Description

. It is an ester derived from heneicosanoic acid and ethanol. This compound is part of a larger family of fatty acid esters, which are commonly found in various natural sources and have diverse applications in different fields.

Mechanism of Action

C23H46O2C_{23}H_{46}O_{2}C23​H46​O2​

and a molecular weight of 354.6101 . Despite its presence in various natural sources, the specific biological activities and mechanisms of action of ethyl henicosanoate are not well-studied. Here, we provide a hypothetical overview of its potential mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl henicosanoate can be synthesized through the esterification of heneicosanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Heneicosanoic acid+EthanolH2SO4Ethyl henicosanoate+Water\text{Heneicosanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Heneicosanoic acid+EthanolH2​SO4​​Ethyl henicosanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity reactants and catalysts is crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl henicosanoate primarily undergoes reactions typical of esters, including hydrolysis, transesterification, and reduction.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heneicosanoic acid and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

    Reduction: this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Hydrolysis: Heneicosanoic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Heneicosanol

Scientific Research Applications

Ethyl henicosanoate has several applications in scientific research, particularly in the fields of chemistry, biology, and industry:

Comparison with Similar Compounds

Ethyl henicosanoate can be compared with other fatty acid esters such as methyl heneicosanoate and ethyl stearate:

    Methyl heneicosanoate: Similar in structure but with a methyl group instead of an ethyl group. It has slightly different physical properties and reactivity.

    Ethyl stearate: Another fatty acid ester with a shorter carbon chain (C18). It is more commonly used in industrial applications due to its availability and cost-effectiveness.

Uniqueness: this compound’s longer carbon chain (C21) provides unique properties such as higher melting point and specific interactions with lipid membranes, making it suitable for specialized applications .

Properties

IUPAC Name

ethyl henicosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTDTEKUOZFAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476570
Record name Ethyl henicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28898-67-1
Record name Ethyl henicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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